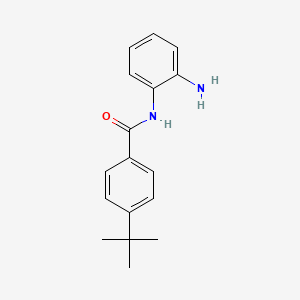

N-(2-aminophenyl)-4-tert-butylbenzamide

Description

Contextualization of N-Arylbenzamide Scaffolds in Modern Organic Chemistry

N-Arylbenzamide scaffolds are privileged structures in organic chemistry and drug discovery. Their prevalence stems from the amide bond's conformational rigidity and its ability to participate in hydrogen bonding, which are crucial for molecular recognition and binding to biological targets. The aromatic rings of the N-arylbenzamide core provide a versatile platform for introducing various substituents to modulate the compound's physicochemical properties and biological activity.

This structural motif is found in a wide array of therapeutic agents, demonstrating its importance in medicinal chemistry. For instance, derivatives of the N-arylbenzamide scaffold have been investigated as potent inhibitors of enzymes such as histone deacetylases (HDACs) and various kinases, which are implicated in cancer and other diseases. nih.govnih.gov The ability to systematically modify the aryl rings allows for the fine-tuning of a compound's selectivity and potency for its intended biological target.

Academic Significance of N-(2-aminophenyl)-4-tert-butylbenzamide as a Research Probe

While extensive research on the specific biological activities of this compound is not widely published, its structural features make it a valuable research probe and building block in medicinal chemistry. The presence of the ortho-amino group on the N-phenyl ring is particularly significant. This primary amine can serve as a handle for further chemical modifications, allowing for the synthesis of more complex molecules and libraries of compounds for screening.

The 2-aminobenzamide (B116534) core is a key pharmacophore in a number of biologically active compounds. For example, a closely related derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, has been identified as a potent and selective inhibitor of class I histone deacetylases (HDAC1, HDAC2, and HDAC3). nih.govnih.gov This suggests that the N-(2-aminophenyl) portion of the molecule can act as a zinc-binding group, a critical interaction for HDAC inhibition. Therefore, this compound can be utilized as a starting material or a reference compound in the development of novel HDAC inhibitors.

Furthermore, the N-arylbenzamide scaffold is a known constituent of various kinase inhibitors. researchgate.net Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The modular nature of the this compound structure allows for its use in the systematic exploration of the chemical space around a particular kinase active site, aiding in the design of more potent and selective inhibitors.

Overview of Advanced Methodologies Applied in Benzamide (B126) Chemistry

The synthesis of benzamides, including this compound, has been a subject of extensive research, leading to the development of numerous advanced synthetic methodologies.

Traditional methods for amide bond formation often involve the coupling of a carboxylic acid with an amine using a coupling reagent or after activating the carboxylic acid, for instance, by converting it to an acyl chloride. A common synthetic route to N-(2-aminophenyl)-substituted benzamides involves the reaction of a substituted benzoyl chloride with an aminophenyl derivative. researchgate.net

More advanced and efficient methods have been developed to overcome the limitations of classical approaches. These include:

Catalytic Amidation: Transition metal catalysts, such as those based on palladium, copper, or nickel, have been employed to facilitate the direct coupling of carboxylic acids and amines, often under milder conditions and with higher functional group tolerance.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the rate of amidation reactions, leading to shorter reaction times and often improved yields. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher reproducibility and scalability of benzamide synthesis.

Biocatalysis: Enzymes, such as lipases, can be used to catalyze the formation of amide bonds with high chemo- and stereoselectivity, offering a green and sustainable alternative to traditional chemical methods.

One common strategy for synthesizing N-(2-aminophenyl)benzamides involves the initial coupling of a substituted benzoic acid with a nitroaniline, followed by the reduction of the nitro group to an amine. For instance, a substituted benzoic acid can be converted to its corresponding acyl chloride using thionyl chloride (SOCl₂), which then reacts with a nitroaniline. The subsequent reduction of the nitro group is often achieved through catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas. researchgate.net An alternative approach for the synthesis of 2-aminobenzamide derivatives starts from isatoic anhydride, which reacts with various amines to yield the desired products. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminophenyl)-4-tert-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-17(2,3)13-10-8-12(9-11-13)16(20)19-15-7-5-4-6-14(15)18/h4-11H,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUQREGTGZRIBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360659 | |

| Record name | N-(2-aminophenyl)-4-tert-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219492-28-1 | |

| Record name | N-(2-aminophenyl)-4-tert-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Amide Bond Formation Strategies

The synthesis of N-(2-aminophenyl)-4-tert-butylbenzamide primarily revolves around the formation of a robust amide bond between 4-tert-butylbenzoic acid or its derivatives and o-phenylenediamine (B120857). The key challenge in this synthesis is achieving mono-acylation of the diamine, preventing the formation of the di-acylated byproduct.

Catalytic Amidation Reactions

Catalytic methods for amide bond formation are favored for their efficiency and atom economy. One common approach involves the activation of 4-tert-butylbenzoic acid with a coupling agent, followed by the reaction with o-phenylenediamine. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like Hydroxybenzotriazole (HOBt) are frequently employed to facilitate this transformation. These reagents form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amino group of o-phenylenediamine. The general reaction scheme is depicted below:

Scheme 1: EDCI/HOBt mediated catalytic amidation

| Reactant 1 | Reactant 2 | Coupling System | Product |

| 4-tert-butylbenzoic acid | o-phenylenediamine | EDCI/HOBt | This compound |

Regioselective Amide Synthesis

The presence of two nucleophilic amino groups in o-phenylenediamine necessitates strategies for regioselective mono-amidation. One effective method involves the slow addition of 4-tert-butylbenzoyl chloride to a solution of o-phenylenediamine. By carefully controlling the stoichiometry and reaction conditions, the formation of the desired mono-amide can be maximized. The use of a suitable base, such as triethylamine (B128534) or pyridine, is crucial to neutralize the hydrochloric acid byproduct.

Another approach to achieve regioselectivity is through the use of protecting groups. One of the amino groups of o-phenylenediamine can be temporarily protected, for instance, as a carbamate. The remaining free amino group can then be acylated with 4-tert-butylbenzoyl chloride, followed by the deprotection of the protected amino group to yield the final product.

Recent advancements in regioselective synthesis have also explored the use of boronic acid catalysis, which can selectively activate one of the amino groups in a diamine, directing the acylation to that specific site.

Transition Metal-Catalyzed C-H Functionalization

The this compound scaffold is an excellent substrate for transition metal-catalyzed C-H functionalization reactions. The amide functionality can act as a directing group, positioning the metal catalyst in close proximity to specific C-H bonds, thereby enabling their selective activation and subsequent transformation.

Palladium-Catalyzed C(sp²)–H Arylation of Benzamides

Palladium catalysis has been extensively utilized for the ortho-arylation of benzamides via C-H activation. nih.govacs.org In the case of this compound, the amide group can direct the palladium catalyst to the ortho-position of the benzoyl ring. The reaction typically involves a palladium(II) catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), an oxidant, and an arylating agent, commonly an aryl iodide or bromide.

The generally accepted mechanism involves the coordination of the amide oxygen to the palladium center, forming a cyclometalated intermediate. This is followed by concerted metalation-deprotonation (CMD) to effect the C-H bond cleavage. The resulting palladacycle then undergoes oxidative addition with the aryl halide, followed by reductive elimination to furnish the ortho-arylated product and regenerate the active palladium catalyst.

| Catalyst System | Arylating Agent | Oxidant/Additive | Product |

| Pd(OAc)₂ | Aryl Iodide | Ag₂O | 2'-Aryl-N-(2-aminophenyl)-4-tert-butylbenzamide |

| Pd(OAc)₂ / Ligand | Aryl Bromide | K₂CO₃ | 2'-Aryl-N-(2-aminophenyl)-4-tert-butylbenzamide |

Copper-Catalyzed Intramolecular and Intermolecular C-H Amination

Copper-catalyzed C-H amination has emerged as a powerful tool for the formation of C-N bonds. nih.govbeilstein-journals.org For this compound, both intramolecular and intermolecular aminations are conceivable.

Intramolecular C-H Amination: The free amino group on the phenyl ring can potentially undergo an intramolecular cyclization via C-H activation of the benzoyl ring, leading to the formation of dibenzo[b,f] nih.govbeilstein-journals.orgdiazepin-11-one derivatives. This transformation would likely require a suitable copper catalyst and an oxidant.

Intermolecular C-H Amination: The ortho-C-H bonds of the benzoyl ring can be targeted for intermolecular amination. This reaction typically employs a copper catalyst, an external amine source, and an oxidant. The amide directing group plays a crucial role in achieving high regioselectivity. The reaction conditions for a representative intermolecular amination are summarized below.

| Catalyst | Amine Source | Oxidant | Product |

| Cu(OAc)₂ | Alkyl/Aryl Amines | O₂ (air) | 2'-(Alkyl/Aryl)amino-N-(2-aminophenyl)-4-tert-butylbenzamide |

Iron-Catalyzed C(sp²)–H Bond Functionalization

The use of iron, an earth-abundant and less toxic metal, in C-H functionalization is a rapidly developing area of research. researchgate.netnih.gov Iron catalysts have been shown to be effective for the ortho-arylation of benzamides. The reaction often proceeds via a directed C-H activation mechanism, similar to that observed with palladium.

In a typical iron-catalyzed ortho-arylation, an iron salt, such as iron(III) chloride (FeCl₃), is used as the catalyst in the presence of a ligand and a Grignard or organozinc reagent as the aryl source. The amide directing group is essential for the regioselective C-H activation at the ortho-position of the benzoyl ring.

| Catalyst System | Arylating Agent | Additive | Product |

| FeCl₃ / Ligand | Aryl-MgBr | - | 2'-Aryl-N-(2-aminophenyl)-4-tert-butylbenzamide |

| Fe(acac)₃ | Aryl-ZnCl | TMEDA | 2'-Aryl-N-(2-aminophenyl)-4-tert-butylbenzamide |

Rhodium(III)-Catalyzed Intramolecular Annulation Reactions

Rhodium(III)-catalyzed reactions represent a powerful tool in modern organic synthesis for the construction of complex heterocyclic scaffolds through C-H activation. nih.govnih.gov These reactions often proceed via the formation of a rhodacycle intermediate, followed by annulation with an internal or external alkyne or olefin. In the context of benzamides, the amide directing group facilitates ortho C-H activation of the phenyl ring.

While specific studies detailing the intramolecular annulation of this compound are not prevalent in the reviewed literature, the general mechanism is well-established for related substrates. For alkyne-tethered benzamides, Rh(III) catalysis leads to tricyclic isoquinoline (B145761) derivatives. researchgate.net The process is believed to involve the insertion of the alkyne into the rhodium-carbon bond of the initial rhodacycle intermediate. researchgate.net Given the structure of this compound, it could theoretically be functionalized with an alkyne-containing moiety on the 2-amino group to serve as a substrate for such intramolecular annulation, leading to complex fused heterocyclic systems.

Table 1: Potential Rh(III)-Catalyzed Annulation Products

| Reactant Moiety | Annulating Partner | Potential Product Scaffold |

|---|---|---|

| Benzamide (B126) C-H | Tethered Alkyne | Tricyclic Isoquinoline Derivative |

Novel Ring-Forming Reactions and Cyclizations

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an amide linkage ortho to it, makes it a prime substrate for various cyclization reactions to form heterocyclic systems.

Benzoxazoles: Benzoxazole rings are typically synthesized via the condensation and cyclization of 2-aminophenols with carboxylic acids or their derivatives. globalresearchonline.netcore.ac.uk A relevant synthesis involves the reaction of 2,4-diaminophenol (B1205310) with p-tert-butyl benzoic acid in polyphosphoric acid (PPA) to yield 5-amino-2-(4-tert-butyl-phenyl)-benzoxazole. globalresearchonline.net While this method builds the molecule from separate components, this compound could theoretically be converted into a benzoxazole. This would likely involve a two-step process: hydrolysis of the amide to generate 4-tert-butylbenzoic acid and 1,2-phenylenediamine, followed by a separate reaction or a different pathway involving intramolecular cyclization of a derivative. A more direct, albeit undocumented, route could involve an oxidative cyclization or a rearrangement reaction.

Benzimidazoles: The synthesis of benzimidazoles commonly involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. organic-chemistry.orgencyclopedia.pubresearchgate.net For instance, 2-(4-aminophenyl)benzimidazole can be synthesized by reacting o-phenylenediamine with 4-aminobenzoic acid in the presence of a dehydrating agent like polyphosphoric acid. tuiasi.roresearchgate.net this compound can be considered a precursor to 2-(4-tert-butylphenyl)benzimidazole. The reaction would proceed via an acid-catalyzed intramolecular cyclodehydration, where the carbonyl carbon of the amide is attacked by the ortho-amino group, followed by the elimination of a water molecule to form the imidazole (B134444) ring.

Table 2: Potential Heterocyclic Products from Cyclization

| Starting Moiety | Reagent/Condition | Resulting Heterocycle |

|---|---|---|

| N-(2-aminophenyl)benzamide | Acid Catalyst (e.g., PPA) | 2-(4-tert-butylphenyl)benzimidazole |

Azepinones: Azepinone derivatives are seven-membered nitrogen-containing heterocycles of significant interest. nih.gov Synthetic routes often involve complex substrates or metal catalysis. A metal-free photochemical approach has been developed for synthesizing azepinone derivatives from 2-aryloxyaryl azides, which proceeds through a nitrene intermediate, annulation, and ring expansion. nih.gov While not a direct transformation of this compound, this highlights a modern strategy for forming seven-membered rings that could potentially be adapted to suitably modified derivatives.

Benzodiazepines: 1,4-Benzodiazepines are a critical class of compounds, often synthesized from 2-aminobenzophenone (B122507) precursors. wum.edu.plresearchgate.net These precursors contain the core structure of a 2-aminophenyl group attached to a benzoyl moiety. This compound is structurally an amide analogue of a 2-aminobenzophenone. Conversion to a benzodiazepine (B76468) would require transformation of the amide linkage. For example, reduction of the amide carbonyl followed by cyclization with a two-carbon unit, or other multistep synthetic sequences, could potentially lead to a benzodiazepine scaffold. The synthesis of phenazepam, a neurological medicine, demonstrates the utility of 2-aminobenzophenones in constructing these ring systems. nih.gov

Strategic Derivatization and Scaffold Modification

The primary amino group on the 2-aminophenyl ring is a versatile functional handle for derivatization. As a typical aromatic amine, it can undergo a wide range of chemical transformations. mdpi.com

Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding N-acylated derivatives. This could be used to introduce new functional groups or as a protecting group strategy.

Alkylation: The amino group can be alkylated using alkyl halides, although overalkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for mono- or di-alkylation.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures would convert the amino group into a diazonium salt. This intermediate is highly valuable as it can be subsequently replaced by a wide variety of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions.

Table 3: Illustrative Functionalization of the Aminophenyl Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Acylation | Acetyl Chloride | -NH-C(O)CH₃ |

| Alkylation (Reductive Amination) | Formaldehyde, NaBH₃CN | -NHCH₃ |

| Diazotization then Sandmeyer | 1. NaNO₂, HCl; 2. CuCl | -Cl |

The 4-tert-butylbenzamide (B1266068) portion of the molecule can also be modified, primarily through electrophilic aromatic substitution. The tert-butyl group is a bulky, ortho-, para-directing activator. Since the para position is already occupied by the amide linkage, electrophilic substitution would be directed to the ortho positions (positions 3 and 5 of the benzoyl ring).

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the 3-position.

Halogenation: Bromination or chlorination using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would install a halogen atom ortho to the tert-butyl group.

Friedel-Crafts Reactions: Acylation or alkylation could occur at the ortho positions, although steric hindrance from the adjacent tert-butyl group might reduce reaction efficiency.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For N-(2-aminophenyl)-4-tert-butylbenzamide, ¹H and ¹³C NMR spectra provide the initial blueprint of the proton and carbon environments, respectively.

Based on analogous compounds, the expected ¹H NMR spectrum in a solvent like CDCl₃ would show distinct signals for the aromatic protons, the amide and amine protons, and the tert-butyl group. ias.ac.inrsc.org The protons of the 4-tert-butylbenzoyl group are expected to appear as two doublets in the downfield region (approx. 7.5-7.8 ppm), while the protons of the 2-aminophenyl ring would present a more complex pattern upfield (approx. 6.7-7.3 ppm). The nine equivalent protons of the tert-butyl group would yield a sharp singlet around 1.3 ppm. rsc.org The amide (N-H) and amine (NH₂) protons would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement this data, showing characteristic signals for the carbonyl carbon (approx. 165-167 ppm), the quaternary carbon of the tert-butyl group, and the various aromatic carbons. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| tert-Butyl (CH₃) | ~1.3 (s, 9H) | ~31.2 |

| tert-Butyl (quaternary C) | - | ~35.0 |

| Amine (NH₂) | Variable (broad s, 2H) | - |

| Amide (NH) | Variable (broad s, 1H) | - |

| Aromatic (C-H) | ~6.7-7.8 (m, 8H) | ~117-155 |

To unambiguously assign each proton and carbon signal and confirm the connectivity, multidimensional NMR techniques are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. This would be crucial for assigning the protons within each aromatic ring by tracing the connectivity between neighboring protons (e.g., H5' to H6' and H3' to H4' on the aminophenyl ring).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons. It would definitively link each aromatic proton signal to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for piecing the molecular fragments together. Key correlations would include the amide proton to the carbonyl carbon and nearby aromatic carbons, and the tert-butyl protons to their attached quaternary carbon and the adjacent aromatic carbon.

The amide bond in this compound has a significant double-bond character, which restricts rotation around the C-N bond. scielo.br This can lead to the existence of different rotational isomers (rotamers), often referred to as E/Z or cis/trans conformers. While one conformer is typically more stable, dynamic NMR experiments can probe the energy barrier to this rotation. researchgate.net

By recording NMR spectra at different temperatures, the coalescence of signals corresponding to the different conformers can be observed. scielo.br This allows for the calculation of the Gibbs free energy of activation (ΔG‡) for the rotational process. For tertiary amides, these barriers are often in a range that is accessible by dynamic NMR studies. utoronto.ca This analysis provides critical information on the molecule's flexibility and conformational preferences in solution.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound, the molecular formula is C₁₇H₂₀N₂O, corresponding to a monoisotopic mass of 268.1576 Da. calpaclab.comnih.gov High-resolution mass spectrometry (HRMS) can confirm this exact mass, typically with an error of less than 5 ppm, which provides unequivocal confirmation of the molecular formula. mdpi.com

Electron ionization (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) can be used to study the molecule's fragmentation pathways. The fragmentation is dominated by cleavage of the weakest bonds, primarily the amide bond.

Proposed Key Fragmentation Steps:

Alpha-Cleavage: The most common fragmentation is the cleavage of the amide C-N bond. This can lead to two primary fragment ions:

The 4-tert-butylbenzoyl cation (m/z = 161).

An ion corresponding to the 2-aminophenylamide radical cation or its rearranged products.

Loss of tert-Butyl Group: A prominent fragmentation in the 4-tert-butylbenzoyl portion of the molecule is the loss of a methyl group (CH₃•) to form an ion at m/z 146, or the loss of the entire tert-butyl group to form a benzoyl cation at m/z 105.

Rearrangements: As seen in similar N-aryl amides, complex rearrangements can occur. researchgate.net For instance, an ion-neutral complex might form, leading to unexpected fragment ions.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 268 | Molecular Ion [M]⁺• | [C₁₇H₂₀N₂O]⁺• |

| 161 | [4-tert-butylbenzoyl]⁺ | [C₁₁H₁₃O]⁺ |

| 108 | [2-aminophenyl]⁺• | [C₆H₆N]⁺• |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

N-H Stretching: The spectrum would show distinct bands for the primary amine (NH₂) and the secondary amide (N-H). Typically, the amine shows two bands (asymmetric and symmetric stretches) in the 3350-3500 cm⁻¹ region, while the free amide N-H stretch appears around 3300-3450 cm⁻¹.

C-H Stretching: Aromatic C-H stretches are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group appear just below 3000 cm⁻¹.

C=O Stretching: The amide I band (primarily C=O stretch) is a strong, sharp absorption typically found between 1630 and 1680 cm⁻¹. ias.ac.in

N-H Bending: The amide II band (a mix of N-H bend and C-N stretch) is found around 1510-1570 cm⁻¹. The amine scissoring vibration also appears in this region.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl rings.

A crucial aspect revealed by vibrational spectroscopy is hydrogen bonding. Due to the ortho-positioning of the amino group, there is a high potential for a strong intramolecular hydrogen bond to form between one of the amine hydrogens and the amide carbonyl oxygen. nih.gov This interaction would create a stable six-membered ring. Such a bond would cause a red shift (shift to lower frequency) and broadening of the involved N-H and C=O stretching bands compared to their non-hydrogen-bonded counterparts. nih.govias.ac.in Intermolecular hydrogen bonds, where the amide N-H acts as a donor and a carbonyl oxygen from another molecule acts as an acceptor, are also possible, particularly in the solid state. mdpi.com

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| N-H Stretch | Amine (NH₂) | 3350-3500 | Asymmetric and symmetric bands |

| N-H Stretch | Amide (N-H) | 3300-3450 | Position sensitive to H-bonding |

| C-H Stretch | Aromatic | 3000-3100 | |

| C-H Stretch | Aliphatic (t-Bu) | 2850-2970 | |

| C=O Stretch | Amide I | 1630-1680 | Position sensitive to H-bonding |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles.

While a specific crystal structure for this compound may not be publicly available, analysis of closely related structures, such as polymorphs of tert-butyl (2-aminophenyl)carbamate, allows for a detailed prediction of its solid-state conformation. researchgate.net The structure would likely be heavily influenced by the intramolecular hydrogen bond between the ortho-amino group and the amide carbonyl. This interaction would enforce a nearly planar arrangement of the six-membered ring formed by the H-bond.

Amide Bond Planarity: The torsion angle ω (Cₐᵣ-C(=O)-N-Cₐᵣ) is expected to be close to 180°, reflecting the planarity of the trans-amide bond.

The intramolecular hydrogen bond would significantly restrict the conformational freedom of the 2-aminophenyl ring, holding it in a specific orientation relative to the carbonyl group.

Table 4: Expected Key Torsion Angles for this compound

| Atoms Defining Torsion Angle | Description | Expected Value (°) |

|---|---|---|

| C(Ar¹)-C(O)-N-C(Ar²) | Amide bond planarity | ~180 |

| C(Ar¹)-C(Ar¹)-C(O)-N | Orientation of benzoyl ring | 20-40 |

This comprehensive spectroscopic and crystallographic analysis provides a detailed and unambiguous structural characterization of this compound, highlighting its key structural features and conformational properties.

Analysis of Intermolecular Hydrogen Bonding Networks and Supramolecular Synthons

The molecular structure of this compound possesses key functional groups capable of forming robust intermolecular hydrogen bonds, which are expected to dictate its supramolecular assembly. The primary amine (-NH₂) on the 2-aminophenyl ring and the secondary amide (-C(O)NH-) linkage are both potent hydrogen bond donors. The carbonyl oxygen of the amide group and the lone pair of electrons on the primary amine's nitrogen atom can act as hydrogen bond acceptors.

In the solid state, benzamide (B126) and its derivatives commonly form hydrogen-bonded networks. For instance, in crystalline benzamide, molecules are linked by N-H···O hydrogen bonds, creating well-defined patterns. For this compound, several predictable supramolecular synthons can be postulated. A common motif for secondary amides is the formation of a catemeric chain or a dimeric ring structure through N-H···O=C hydrogen bonds.

Given the presence of the additional 2-amino group, a more complex hydrogen-bonding network is anticipated. This primary amine group can engage in N-H···O hydrogen bonds with the carbonyl group of a neighboring molecule or N-H···N interactions. The formation of intramolecular hydrogen bonds between the amide N-H and the 2-amino group, or between the 2-amino N-H and the carbonyl oxygen, is also a possibility that would influence the molecule's conformation. Studies on related structures, such as N-unsubstituted 2-aminobenzamides, have confirmed the presence of strong intramolecular hydrogen bonds between the amide oxygen and the amine hydrogen, which stabilizes a planar six-membered ring.

The interplay between these different potential hydrogen bonds would lead to the formation of a specific, stable three-dimensional network. The identification of the predominant supramolecular synthons would require single-crystal X-ray diffraction analysis, which, as noted, is not currently available in published literature for this specific compound.

Investigation of Crystal Packing Motifs

The arrangement of molecules in the crystal lattice, or the crystal packing motif, could adopt various forms, such as herringbone, layered, or three-dimensional interlocking structures. The specific motif will be a delicate balance between the directional and strong hydrogen bonds and the non-directional, weaker van der Waals forces. The shape of the molecule, including the dihedral angles between the two phenyl rings, will be a critical factor. In similar structures, like (E)-2-[(2-Aminophenyl)iminomethyl]-4,6-di-tert-butylphenol, the molecules are linked into chains by intermolecular hydrogen bonding. A similar chain or sheet-like arrangement could be hypothesized for this compound.

Without experimental crystallographic data, a definitive description of the crystal packing motifs remains speculative. Hirshfeld surface analysis, derived from crystallographic information, would be the standard method to visualize and quantify the intermolecular contacts that govern the crystal packing.

Electronic and Photophysical Spectroscopy

UV-Vis Absorption Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to be characterized by electronic transitions within the aromatic and amide chromophores. The molecule contains two phenyl rings and an amide linkage, which constitute a conjugated system. The presence of the amino group (-NH₂), an auxochrome, on one of the phenyl rings is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzanilide, due to the extension of the conjugated π-system through the lone pair of electrons on the nitrogen atom.

The primary electronic transitions anticipated in the near-UV region are of the π → π* and n → π* type.

π → π transitions:* These are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings and the C=O and C-N bonds of the amide group.

n → π transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the amino group) to a π* antibonding orbital.

The solvent environment can influence the position of these absorption maxima (solvatochromism). For π → π* transitions, polar solvents often cause a red shift, while for n → π* transitions, a blue shift is commonly observed. A hypothetical data table for the UV-Vis absorption of this compound in a common solvent like ethanol (B145695) is presented below for illustrative purposes, based on typical values for similar aromatic amides.

Hypothetical UV-Vis Absorption Data for this compound in Ethanol

| Transition Type | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L mol-1 cm-1) |

|---|---|---|

| π → π* | ~280-320 | ~10,000 - 25,000 |

Note: This table is predictive and not based on experimental data for the specified compound.

Fluorescence and Luminescence Properties

Many aromatic compounds containing amino and amide groups exhibit fluorescence. Upon absorption of UV light, the this compound molecule would be promoted to an excited electronic state. It can then relax to the ground state via radiative decay, emitting a photon in the process (fluorescence).

The fluorescence emission spectrum is typically Stokes-shifted, meaning it appears at a longer wavelength (lower energy) than the absorption spectrum. The presence of the electron-donating amino group often enhances fluorescence quantum yield. The nature of the solvent can significantly affect the fluorescence properties, including the emission wavelength, intensity, and quantum yield, particularly if the excited state has a different dipole moment than the ground state.

Intramolecular hydrogen bonding, if present, can also play a crucial role in the photophysical properties. For instance, it could lead to excited-state intramolecular proton transfer (ESIPT), which often results in a large Stokes shift and dual fluorescence emission bands.

Detailed characterization would involve measuring the excitation and emission spectra, determining the fluorescence quantum yield (Φf), and the fluorescence lifetime (τ). Without experimental data, a hypothetical table of fluorescence properties is provided for illustrative purposes.

Hypothetical Fluorescence Data for this compound in Cyclohexane

| Parameter | Predicted Value |

|---|---|

| Excitation Wavelength (λex, nm) | ~310 |

| Emission Wavelength (λem, nm) | ~380-420 |

| Stokes Shift (nm) | ~70-110 |

| Fluorescence Quantum Yield (Φf) | 0.1 - 0.4 |

Note: This table is predictive and not based on experimental data for the specified compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in providing a molecular-level understanding of the structure and electronic properties of N-(2-aminophenyl)-4-tert-butylbenzamide. These theoretical approaches allow for the detailed investigation of the molecule's geometry, stability, and the nature of its intramolecular interactions.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing functionals like B3LYP, can determine bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. These calculations are fundamental for understanding the molecule's conformational preferences.

Energy profile calculations can further elucidate the rotational barriers around key single bonds, such as the amide C-N bond and the bonds connecting the phenyl rings to the amide group. This analysis helps in identifying the most stable conformers and the energy required to transition between them.

Table 1: Illustrative Optimized Geometric Parameters for this compound calculated using DFT

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (Amide) | ~1.23 Å |

| C-N (Amide) | ~1.36 Å | |

| N-H (Amine) | ~1.01 Å | |

| C-C (tert-Butyl) | ~1.54 Å | |

| Bond Angle | O=C-N (Amide) | ~122° |

| C-N-H (Amide) | ~120° | |

| H-N-H (Amine) | ~109.5° | |

| Dihedral Angle | Phenyl-C(=O)-N-Phenyl | Varies with conformation |

Note: These values are illustrative and represent typical bond lengths and angles for similar molecular structures.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that provides insight into the delocalization of electron density and the nature of intramolecular bonding. For this compound, NBO analysis can reveal important stabilizing interactions, such as hydrogen bonding and hyperconjugation. scispace.com

A key intramolecular interaction in this molecule is the potential for a hydrogen bond between the amine (-NH2) group and the amide oxygen atom. NBO analysis can quantify the strength of this interaction by examining the orbital overlaps between the lone pair of the oxygen atom and the antibonding orbital of the N-H bond. Other interactions, such as π-π stacking between the aromatic rings, can also be investigated. scispace.com

Table 2: Illustrative NBO Analysis of Key Intramolecular Interactions

| Donor NBO | Acceptor NBO | Interaction Energy (E(2)) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP(O) | σ*(N-H) (amine) | ~2-5 | Intramolecular Hydrogen Bond |

| π(C=C) (phenyl) | π*(C=C) (adjacent phenyl) | Variable | π-π Stacking |

| σ(C-H) | σ*(C-N) | ~0.5-2 | Hyperconjugation |

Note: The values presented are typical for such interactions and serve as examples.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions involving this compound. It allows for the characterization of transition states and intermediates, providing a deeper understanding of reaction kinetics and thermodynamics.

Transition State Location and Intrinsic Reaction Coordinate (IRC) Calculations

The synthesis of related benzamide (B126) structures can be achieved through catalytic processes. researchgate.net To understand the mechanism of such reactions, locating the transition state (TS) is crucial. The TS represents the highest energy point along the reaction coordinate and is a key factor in determining the reaction rate. Computational methods can be employed to find the geometry and energy of the transition state.

Once the transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed. IRC calculations map the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the desired species.

Analysis of Key Intermediates (e.g., Organometallic Species, Nitrenoid Intermediates)

The synthesis of this compound and related compounds can involve various reactive intermediates. For instance, palladium-catalyzed cross-coupling reactions are common for forming C-N bonds. researchgate.net In such reactions, organometallic species involving palladium are key intermediates. researchgate.net Computational studies can model the structure and stability of these intermediates, shedding light on the catalytic cycle. researchgate.netnih.gov

In other potential synthetic routes, such as those involving C-H amination, nitrenoid intermediates might be formed. Computational modeling can help to characterize these highly reactive species and understand their role in the reaction mechanism.

Prediction of Kinetic and Thermodynamic Control in Reactions

Computational chemistry allows for the prediction of whether a reaction is under kinetic or thermodynamic control. By calculating the activation energies for different possible reaction pathways, the kinetically favored product (the one formed fastest) can be identified. The kinetically controlled product corresponds to the pathway with the lowest energy transition state.

By calculating the relative energies of the final products, the thermodynamically favored product (the most stable one) can be determined. Comparing the energy profiles of different reaction pathways provides a comprehensive understanding of the factors governing product distribution.

Table 3: Illustrative Energy Comparison for Kinetic vs. Thermodynamic Control

| Pathway | Activation Energy (ΔG‡) (kcal/mol) | Product Energy (ΔG) (kcal/mol) | Control |

|---|---|---|---|

| Pathway A | 15 | -10 | Kinetic |

| Pathway B | 20 | -15 | Thermodynamic |

Note: This table illustrates a hypothetical scenario where the pathway with the lower activation energy (Pathway A) is kinetically favored, while the pathway leading to the more stable product (Pathway B) is thermodynamically favored.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic nature of molecules and explore their conformational landscapes. By simulating the atomic motions of a molecule over time, researchers can gain insights into the different shapes (conformations) a molecule can adopt and the relative energies of these conformations. For a molecule like this compound, MD simulations can reveal how the flexible bonds, such as the amide linkage and the bonds connecting the phenyl rings, allow the molecule to adopt various spatial arrangements. These conformational changes can be crucial for its interaction with biological targets.

The exploration of the conformational space of benzamide derivatives through MD simulations helps in identifying low-energy, stable conformations that are likely to be biologically relevant. For instance, the orientation of the aminophenyl group relative to the tert-butylbenzamide moiety can significantly influence the molecule's ability to fit into a binding pocket of a protein.

While specific MD simulation studies on this compound are not extensively available in the public domain, the general principles of such simulations on related benzamide structures are well-established. These simulations typically involve placing the molecule in a simulated physiological environment (e.g., a box of water molecules) and then solving Newton's equations of motion for all the atoms in the system. The resulting trajectory provides a detailed picture of the molecule's flexibility and the different conformations it can access.

Table 1: Illustrative Torsional Angle Analysis from a Hypothetical MD Simulation of this compound

| Dihedral Angle | Description | Predominant Angle (degrees) | Energy (kcal/mol) |

| Φ1 | C-C-N-C (Amide bond) | 175° | -2.5 |

| Φ2 | C-N-C-C (Aminophenyl rotation) | 45° | -1.8 |

| Φ3 | C-C-C-C (tert-Butyl group rotation) | 60° | -0.5 |

Note: The data in this table is illustrative and intended to represent the type of information that would be generated from an MD simulation. It is not based on published experimental data for this specific molecule.

In Silico Screening and Rational Compound Design

In silico screening and rational compound design are key components of modern drug discovery. mq.edu.au These computational techniques allow for the efficient exploration of large chemical libraries to identify potential drug candidates and to optimize their properties. The scaffold of this compound, with its distinct aromatic and amide components, presents a versatile framework for the design of new bioactive molecules.

Rational drug design often begins with a known active compound or a specific biological target. nih.gov In the case of this compound, its structure could serve as a starting point for the design of analogs with improved activity, selectivity, or pharmacokinetic properties. For example, computational methods can be used to predict how modifications to the tert-butyl group or substitutions on the aminophenyl ring might affect the molecule's binding affinity to a target protein.

Virtual screening involves docking a large number of compounds into the three-dimensional structure of a target protein to predict their binding mode and affinity. While specific virtual screening campaigns centered on this compound are not detailed in available literature, the general approach is widely used for similar molecular scaffolds. The N-substituted aminobenzamide scaffold, for instance, has been explored for the design of inhibitors for various enzymes. dovepress.com

Table 2: Example of a Virtual Screening Hit List Based on the this compound Scaffold

| Compound ID | Modification | Predicted Docking Score (kcal/mol) | Key Predicted Interaction |

| NTB-001 | Parent Compound | -8.5 | Hydrogen bond with Serine |

| NTB-002 | 4'-fluoro substitution | -9.2 | Enhanced pi-stacking |

| NTB-003 | 3'-chloro substitution | -8.9 | Halogen bond with Leucine |

| NTB-004 | N-methylation of amine | -7.8 | Steric hindrance |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of an in silico screening process. It does not represent actual experimental results.

Through these computational approaches, researchers can prioritize the synthesis of compounds that are most likely to be active, thereby saving significant time and resources in the drug discovery process.

Chemical Reactivity, Reaction Mechanisms, and Mechanistic Insights

Investigating C-N Bond Formation Mechanisms

The synthesis of N-(2-aminophenyl)-4-tert-butylbenzamide involves the formation of a critical amide (C-N) bond. While traditionally formed via the coupling of a carboxylic acid derivative and an amine, modern synthetic methods offer more advanced pathways, including those utilizing directed C-H activation.

Role of Directed C-H Activation in Amidation

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for forming C-N bonds, offering an atom-economical alternative to traditional cross-coupling reactions. In reactions relevant to the synthesis of N-aryl amides, a directing group is often employed to guide a metal catalyst to a specific C-H bond, facilitating its cleavage and subsequent functionalization. nih.gov For substrates like anilines, the inherent amino or amide groups can serve as directing groups.

Ruthenium-catalyzed C-H amidation of anilides, for example, can be achieved using dioxazolones as the amino source. nih.gov In such processes, the amide group of an already-formed anilide can direct the catalyst to ortho C-H bonds, enabling further amidation. nih.gov Similarly, copper-catalyzed C-H azidation of anilines proceeds via a mechanism where the primary amine acts as a directing group, coordinating to the metal center and facilitating regioselective functionalization at the ortho position. acs.org While not the standard route to this compound, these mechanistic principles demonstrate how existing nitrogen functionalities within a molecule can direct the formation of new C-N bonds via C-H activation, a key concept in modern synthetic chemistry. mdpi.comacs.org

Cleavage and Formation of C-C and C-N Bonds

While C-N bond formation is central to the synthesis of this compound, the cleavage of C-N and C-C bonds represents an important aspect of its potential reactivity and degradation. The amide bond is notoriously stable; however, the C(aryl)-N bond is also an inert linkage that can be selectively cleaved under specific oxidative conditions.

A method utilizing 2-iodoxybenzoic acid (IBX) in a mixture of hexafluoroisopropanol (HFIP) and water allows for the highly selective oxidative cleavage of the C(aryl)-N bond in secondary N-aryl amides, leaving the more stable C(carbonyl)-N amide bond intact. acs.orgnih.gov This metal-free reaction proceeds at room temperature and provides a pathway to convert N-aryl amides back to primary amides. acs.orgnih.govresearchgate.netorganic-chemistry.org The reaction is believed to proceed through an oxidation mechanism targeting the N-aryl moiety. This selective cleavage is challenging because the C(phenyl)-N bond energy (approx. 104 kcal mol⁻¹) is typically higher than the C(O)-N bond energy (approx. 95 kcal mol⁻¹). rsc.org An alternative electrochemical method using an Fe(III) catalyst can also achieve this transformation, where regioselective aryl C-H oxygenation promotes the selective C(phenyl)-N bond cleavage. rsc.org

| Substrate (N-aryl amide) | Oxidant/Catalyst | Product (Primary Amide) Yield | Reference |

| N-phenylbenzamide | IBX/HFIP/H₂O | 83% | acs.org |

| N-(4-methoxyphenyl)benzamide | IBX/HFIP/H₂O | 85% | acs.org |

| N-phenyl-4-methylbenzamide | FeCl₃ (catalyst), electrolysis | 85% | rsc.org |

| N-phenyl-4-methoxybenzamide | FeCl₃ (catalyst), electrolysis | 92% | rsc.org |

Intramolecular Rearrangements and Cyclization Processes

The ortho-amino group on the N-phenyl ring of this compound makes it an ideal precursor for intramolecular cyclization reactions, leading to the formation of heterocyclic systems. The most common transformation is the acid-catalyzed cyclodehydration to form a 2-substituted benzimidazole (B57391).

This process involves the nucleophilic attack of the ortho-amino group onto the amide carbonyl carbon, which is activated by protonation under acidic conditions. This is followed by the elimination of a water molecule to yield the stable, aromatic benzimidazole ring system. Kinetic studies on analogous N-aryl-2-(2-aminophenyl)alkylamides reveal that this cyclization is subject to general acid catalysis. rsc.org The rate of cyclization is significantly influenced by steric factors around the amide group, a concept known as "stereopopulation control," where steric bulk favors conformations amenable to cyclization. rsc.org The reaction proceeds via a rate-determining, concerted attack by the neutral amine, followed by proton transfer. rsc.org

Ligand Effects and Catalyst Design in Metal-Mediated Transformations

The synthesis of N-aryl amides like this compound often relies on palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination). The success of these transformations is highly dependent on the design of the ligand coordinated to the metal center. The ligand's role is to stabilize the catalyst, promote the key steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination), and suppress side reactions. nih.gov

For challenging substrates, such as sterically hindered amines, rational ligand design is crucial. Ligands with bulky, electron-donating phosphine (B1218219) groups (e.g., XantPhos) are often effective. acs.org More recently, diverse libraries of nitrogen- and oxygen-donor ligands are being explored to find catalysts for difficult couplings. nih.gov For instance, in a nickel-catalyzed cross-electrophile coupling, a screen of a pharmaceutical compound library identified a tridentate 2,6-pyridinedicarboxamidine ligand as uniquely effective for coupling challenging substrates, outperforming standard bipyridine ligands. nih.gov These studies underscore that catalyst performance is a complex interplay between the metal, the ligand, and the specific substrates involved. nsf.gov

| Ligand Type | Metal Catalyst | Typical Application | Key Ligand Feature | Reference |

| Biaryl Phosphines | Palladium | Buchwald-Hartwig Amination | Bulk and electron-donating character | nih.gov |

| XantPhos | Palladium | C-N Coupling | Wide bite angle, flexibility | acs.org |

| N-Heterocyclic Carbenes (NHCs) | Palladium, Nickel | Cross-Coupling | Strong σ-donors, stabilize catalyst | nsf.gov |

| Pyridinedicarboxamidine | Nickel | Cross-Electrophile Coupling | Tridentate coordination | nih.gov |

Kinetic Studies and Isotope Effects to Probe Rate-Determining Steps

Kinetic studies and the measurement of kinetic isotope effects (KIEs) are powerful tools for elucidating the precise mechanism of a reaction, such as the amide bond formation in this compound. By replacing an atom at a reactive center with a heavier isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ¹⁸O for ¹⁶O), subtle changes in reaction rates can be measured, providing a detailed picture of the transition state. acs.org

For acyl transfer reactions, including amide formation, multiple KIEs can distinguish between different mechanistic pathways, such as a concerted, Sₙ2-like mechanism versus a stepwise mechanism involving a tetrahedral intermediate. acs.orgresearchgate.net In the alkaline hydrolysis of formamide, for example, isotope effect studies provided evidence consistent with a stepwise mechanism involving the formation of two tetrahedral intermediates. acs.org A large ¹⁵N KIE would suggest significant C-N bond cleavage in the rate-determining step, while a substantial ¹⁸O KIE points to major changes in bonding at the carbonyl oxygen. Such studies are critical for understanding whether the C-N bond formation or the departure of the leaving group is the rate-limiting step in the synthesis. researchgate.net

Understanding Substituent Effects on Reactivity

Substituents on both aromatic rings of this compound significantly modulate its reactivity. acs.org The electronic and steric properties of these groups influence reaction rates and mechanisms.

The tert-Butyl Group: Located para to the carbonyl, the tert-butyl group is sterically bulky and weakly electron-donating through hyperconjugation. Its primary effect is steric, potentially hindering intermolecular interactions at the benzoyl end of the molecule. Its weak electron-donating nature slightly increases the electron density on the carbonyl oxygen, which could subtly decrease the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic attack.

The Amino Group: The ortho-amino group on the aniline (B41778) ring has profound electronic and steric effects. As a strong electron-donating group, it increases the nucleophilicity of the aniline ring and can participate directly in reactions, such as the intramolecular cyclization to form benzimidazoles. rsc.org Its position is critical; studies on related benzamide (B126) histone deacetylase inhibitors show that a 2'-amino group is indispensable for biological activity, whereas 3'- or 4'-amino analogues are inactive, highlighting the importance of substituent placement. acs.org In chlorination reactions of benzamides, electron-donating substituents on the amide-N were found to decrease the second-order rate constants for the reaction. nih.gov

Structure Activity Relationship Sar and Molecular Design Principles

Systematic Structural Modifications and Their Impact on Molecular Interactions

Systematic modifications to the core structure of N-(2-aminophenyl)-4-tert-butylbenzamide have been explored to probe the key interactions that drive its biological effects. These modifications typically involve the tert-butyl group, the ortho-amino group, the benzamide (B126) linker, and various substituents on the phenyl rings.

The tert-butyl group, a prominent feature of this compound, plays a significant role in molecular recognition. This bulky, lipophilic group can serve multiple purposes in ligand-receptor binding. hyphadiscovery.com It can occupy a hydrophobic pocket within a binding site, thereby increasing the affinity of the molecule through favorable van der Waals interactions. hyphadiscovery.com The steric bulk of the tert-butyl group can also enforce a specific conformation on the molecule, which may be crucial for optimal binding. hyphadiscovery.com In some contexts, this group can act as a steric shield, protecting more susceptible parts of the molecule from metabolic degradation, which can indirectly enhance its biological activity. hyphadiscovery.com

The presence of a tert-butyl group can also be leveraged in experimental techniques to identify the binding site of a ligand on a target protein. Nuclear Overhauser effects (NOEs) between the tert-butyl protons of the ligand and the methyl groups of the protein can pinpoint the location of the ligand without needing extensive prior resonance assignments of the protein. nih.gov

In a series of synthesized tert-butyl (substituted benzamido)phenylcarbamate derivatives, the inclusion of a 4-tert-butylbenzamido moiety was a key structural feature. nih.gov This suggests the importance of this group in the intended biological activity of these compounds. nih.gov

The ortho-amino group on the phenyl ring of this compound is a critical determinant of its activity. This primary amine can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in a protein's binding site. Its ortho position relative to the amide linker can facilitate intramolecular hydrogen bonding, which may influence the compound's conformation and, consequently, its binding affinity.

The benzamide linker provides a rigid scaffold that properly orients the two phenyl rings. Variations in this linker, such as changing its length or flexibility, can significantly alter the compound's activity by affecting its ability to adopt the optimal conformation for binding.

Design Principles for Enhancing Specificity and Potency

The design of more specific and potent analogs of this compound is guided by several key principles derived from SAR and QSAR studies. The primary goal is to optimize the interactions with the target while minimizing off-target effects.

One major principle is the optimization of lipophilicity. While a certain degree of lipophilicity is necessary for membrane permeability and reaching the target, excessive lipophilicity can lead to poor solubility and non-specific binding. The tert-butyl group contributes significantly to the lipophilicity of this compound.

Another design principle is the strategic placement of hydrogen bond donors and acceptors to maximize favorable interactions with the target protein. The o-amino group and the amide linker are key players in this regard.

Furthermore, conformational constraint is a powerful tool in drug design. By introducing structural elements that reduce the number of possible conformations, it is possible to pre-organize the molecule into its bioactive conformation, which can lead to a significant increase in potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Efficiency Metrics

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. archivepp.com For N-(2-aminophenyl)-benzamide derivatives, 3D-QSAR studies have been performed to develop predictive models for their activity as HDAC2 inhibitors. researchgate.net

These models use various physicochemical descriptors to correlate with the biological activity. One such study on N-(2-aminophenyl)-benzamide derivatives identified the importance of descriptors like the logarithm of the partition coefficient (LogP), molecular weight (MW), the number of hydrogen-bond acceptors, the sum of atomic polarizabilities, and the number of rotatable bonds in determining the biological activity. sphinxsai.com The developed QSAR models were found to accurately predict the inhibitory activity of the compounds, providing valuable insights for the design of new, more potent inhibitors. researchgate.net

The following table summarizes the results of a 2D-QSAR study on N-(2-aminophenyl)-benzamide derivatives, showcasing the statistical significance of the generated model.

| QSAR Method | Correlation Coefficient (r²) | Cross-validated Coefficient (r²cv) | Predictive r² (r²pred) |

| Genetic Function Approximation (GFA) | 0.794 | 0.634 | 0.6343 |

This data is based on a QSAR study of N-(2-aminophenyl)-benzamide derivatives as HDAC2 inhibitors. researchgate.net

A 3D-QSAR study using Molecular Field Analysis (MFA) on the same class of compounds yielded an even more predictive model:

| QSAR Method | Correlation Coefficient (r²) | Cross-validated Coefficient (r²cv) | Predictive r² (r²pred) |

| Molecular Field Analysis (MFA) | 0.927 | 0.815 | 0.845 |

This data highlights the predictive power of 3D-QSAR in guiding the design of N-(2-aminophenyl)-benzamide derivatives. researchgate.net

Ligand efficiency (LE) is another important metric in drug design that relates the potency of a compound to its size (typically the number of heavy atoms). It is a measure of the binding energy per atom. By optimizing for high ligand efficiency, medicinal chemists can design smaller, more efficient molecules that are more likely to have favorable drug-like properties.

Molecular Interactions with Biological Systems and Mechanistic Probes

Investigation of Molecular Targets and Binding Mechanisms

Research has identified a range of molecular targets for N-(2-aminophenyl)-4-tert-butylbenzamide and related compounds, revealing a diverse profile of inhibitory and modulatory activities across different biological domains.

Interactions with Viral Nucleoproteins and Disruption of Oligomeric State

The benzamide (B126) scaffold, central to this compound, has been a focus of inhibitors targeting the influenza A virus nucleoprotein (NP). scirp.org The NP is a highly conserved protein essential for the viral life cycle, playing roles in genome trafficking, viral RNA synthesis, and virion assembly. scirp.orgnih.gov A key function of NP is its ability to oligomerize to form the ribonucleoprotein complexes that protect the viral genome. scirp.org

Compounds structurally related to this compound have been shown to act as potent inhibitors of influenza A by disrupting NP's function. The mechanism involves inducing the aggregation of nucleoprotein, which prevents its normal accumulation in the nucleus and disrupts the formation of functional oligomers. scirp.org This interference with the oligomeric state of NP is a critical blow to the viral replication cycle. scirp.org

Inhibition of DNA Topoisomerase Enzymes (Topo I and Topo II)

DNA topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and other cellular processes. nih.govnih.gov They function by creating transient breaks in the DNA backbone to allow strands to pass through one another, after which they religate the strands. Inhibitors of these enzymes are widely used as anticancer agents. nih.gov

The mechanism of action for many topoisomerase inhibitors involves the stabilization of the "cleavable complex," an intermediate state where the enzyme is covalently bound to the cleaved DNA strand. nih.govnih.gov By preventing the religation step, these inhibitors convert the essential topoisomerase enzyme into a DNA-damaging agent, leading to the accumulation of single- and double-strand DNA breaks. nih.govnih.gov These breaks can trigger cell cycle arrest and apoptosis, forming the basis of their therapeutic effect. nih.gov Amide-containing compounds have been specifically noted for their ability to target human topoisomerase IIα. nih.gov

Modulation of Enzymatic Activity (e.g., Glycogen (B147801) Phosphorylase, ATP Synthase, HDACs, RET Kinase)

The versatility of the benzamide structure is evident in its ability to modulate a variety of enzymes.

Glycogen Phosphorylase (GP): Benzamide derivatives have been successfully designed as inhibitors of glycogen phosphorylase (GP), a key enzyme in the breakdown of glycogen to glucose-1-phosphate. nih.gov GP is a target for the development of treatments for type 2 diabetes. nih.gov Studies on these derivatives have identified that they can bind at the dimer interface of the enzyme, demonstrating their potential to allosterically regulate its activity. nih.gov

ATP Synthase: ATP synthase is a fundamental enzyme responsible for the bulk of ATP production in cells. creative-biolabs.com Its inhibition disrupts cellular energy metabolism and can be a target for antibacterial agents. mdpi.com Inhibitors can block the enzyme's function by binding to different subunits, such as the F1 sector, which prevents the conformational changes necessary for ATP synthesis, or the Fo sector, which blocks proton conduction. creative-biolabs.commdpi.com Some small molecule inhibitors act as uncouplers, dissipating the proton motive force required for ATP synthesis. embopress.org

Histone Deacetylases (HDACs): The 2-aminobenzamide (B116534) moiety is a well-established pharmacophore in the design of HDAC inhibitors. mdpi.comnih.gov HDACs are enzymes that remove acetyl groups from histones, playing a crucial role in the epigenetic regulation of gene expression. nih.govnih.gov A close analog, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, has been identified as a potent inhibitor of class I HDACs (HDAC1, HDAC2, and HDAC3). nih.govnih.gov Such inhibition can lead to the re-expression of tumor suppressor genes, making HDACs a significant target in cancer therapy. nih.gov

RET Kinase: The REarrangement during Transfection (RET) proto-oncogene is a receptor tyrosine kinase whose mutations are implicated in various types of thyroid cancer. nih.gov Kinase inhibitors are a cornerstone of targeted cancer therapy, and drugs that block the RET kinase receptor have been explored for managing these cancers. nih.gov While many initial inhibitors were multi-kinase inhibitors with off-target effects, the development of highly selective RET inhibitors has significantly advanced treatment. nih.gov

Molecular-Level Binding to Protein Kinases (e.g., JAK-2)

The Janus kinase (JAK) family, particularly JAK2, is a critical component of signaling pathways that control cell proliferation and hematopoiesis. nih.gov A specific mutation (V617F) in JAK2 leads to its constitutive activation and is a primary driver of myeloproliferative neoplasms. researchgate.nethaematologica.org Consequently, JAK2 is a major therapeutic target. nih.gov

Molecular docking studies reveal that inhibitors containing scaffolds like phenylaminopyrimidine bind to the ATP-binding site of the JAK2 kinase domain. researchgate.net The binding is typically stabilized by key interactions, including hydrogen bonds with hinge region residues such as Leu932 and hydrophobic contacts with other amino acids within the pocket. researchgate.netnih.gov This molecular-level binding physically blocks ATP from accessing the active site, thereby inhibiting the kinase's autophosphorylation and the activation of downstream signaling pathways. nih.gov

Ligand-Protein Interactions and Binding Site Analysis

The interaction of this compound and its analogs with their protein targets is governed by specific non-covalent forces that dictate their binding affinity and selectivity.

Viral Nucleoprotein: Inhibitors bind within a hydrophobic pocket on the nucleoprotein, with the tert-butylphenyl group making favorable contacts. The amide portion of the molecule is crucial for forming hydrogen bonds that anchor the ligand in the binding site. scirp.org

DNA Topoisomerases: The mechanism involves stabilization of the enzyme-DNA complex. nih.gov The planar aromatic portions of the benzamide structure can intercalate between DNA base pairs at the cleavage site, while the functional groups form hydrogen bonds and van der Waals interactions with both the enzyme and the DNA. nih.govnih.gov

Protein Kinases (JAK2): Inhibitors occupy the ATP-binding pocket. Key interactions include hydrogen bonds with the "hinge" region of the kinase (e.g., Leu932) and hydrophobic interactions with residues lining the pocket. researchgate.netresearchgate.net The selectivity between different JAK family members can be influenced by interactions with unique residues outside the highly conserved ATP-binding site. nih.govresearchgate.net

| Molecular Target | Binding Site / Region | Key Interactions |

| Influenza A Nucleoprotein | Oligomerization Groove | Hydrophobic interactions, Hydrogen bonding |

| DNA Topoisomerase II | Enzyme-DNA Cleavage Complex | DNA intercalation, Hydrogen bonding |

| Glycogen Phosphorylase | Dimer Interface | Allosteric binding |

| HDACs (Class I) | Active Site (Zinc-binding) | Zinc chelation, Hydrophobic interactions |

| JAK2 Kinase | ATP-binding Pocket (Hinge Region) | Hydrogen bonding, Hydrophobic interactions |

Molecular Mechanism of Action in Cellular Pathways

The molecular interactions of this compound and related compounds translate into significant effects on cellular pathways. By inhibiting specific enzymes, these compounds can initiate a cascade of downstream events.

Induction of Apoptosis: The inhibition of DNA topoisomerases leads to the accumulation of DNA double-strand breaks. nih.gov This DNA damage is a potent signal for the activation of cell cycle checkpoints and the p53 tumor suppressor pathway, ultimately culminating in programmed cell death, or apoptosis. nih.gov Similarly, inhibition of constitutively active kinases like JAK2 V617F disrupts pro-survival signaling, arresting the cell cycle and inducing apoptosis in malignant cells. nih.gov

Disruption of Viral Replication: By targeting the influenza nucleoprotein, benzamide derivatives prevent the formation of functional ribonucleoprotein complexes. scirp.orgnih.gov This action effectively halts the viral life cycle by interfering with genome packaging and the assembly of new virions, thus inhibiting the propagation of the infection. scirp.org

Modulation of Gene Expression: Through the inhibition of HDACs, the 2-aminobenzamide scaffold can alter the acetylation state of histones. nih.govnih.gov This epigenetic modification can lead to a more open chromatin structure, allowing for the transcription of previously silenced genes, including tumor suppressor genes that can halt cell proliferation. nih.gov

Alteration of Metabolic Pathways: Inhibition of enzymes like glycogen phosphorylase directly impacts cellular metabolism. By preventing the breakdown of glycogen, these inhibitors can lower the availability of glucose for glycolysis, a pathway often upregulated in disease states. nih.govmdpi.com

Interference with DNA Replication and Transcription Processes

An extensive search of scholarly articles and research databases did not yield any studies investigating the effects of this compound on DNA replication or transcription. Consequently, there is no scientific data to report on its potential mechanisms of interference with these fundamental cellular processes.

Chemoinformatics and Target Fishing Approaches

A review of chemoinformatics literature and databases shows no record of this compound being the subject of target fishing studies or significant computational analyses to predict its biological targets. Therefore, there are no findings to report regarding its predicted protein interactions or mechanisms of action derived from such in silico methods.

Future Directions and Emerging Research Horizons

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is undergoing a paradigm shift towards sustainability, and the synthesis of benzamides is no exception. Traditional methods for creating the crucial amide bond often rely on stoichiometric coupling reagents, which generate significant chemical waste. ucl.ac.uk Future research concerning N-(2-aminophenyl)-4-tert-butylbenzamide will likely focus on developing greener synthetic routes.

Key areas of development include:

Catalytic Amidation: The use of catalysts, such as those based on boronic acids or ruthenium, can enable the direct formation of the amide bond from carboxylic acids and amines with minimal waste. This approach offers a more atom-economical and environmentally benign alternative to classical methods.

Biocatalysis: Enzymes, particularly lipases, are emerging as powerful tools for amide bond formation. nih.gov These biocatalytic methods operate under mild conditions and in environmentally friendly solvents, offering a highly sustainable pathway for the synthesis of complex molecules like this compound. nih.govrsc.org

Flow Chemistry: Continuous flow reactors offer enhanced safety, efficiency, and scalability for chemical reactions. Implementing the synthesis of this compound in a flow system could lead to higher yields, reduced reaction times, and a smaller environmental footprint.

These sustainable approaches are not only beneficial for the environment but also offer economic advantages through reduced waste and energy consumption. acs.org

Exploration of Novel Reactivity and Unprecedented Transformations

The reactivity of the benzamide (B126) scaffold is a rich area for chemical exploration. While the amide bond is known for its stability, recent advances have unlocked new ways to transform it. Future research on this compound could explore:

Late-Stage Functionalization: The ability to modify a complex molecule in the final steps of a synthesis is highly desirable. Research into C-H activation could allow for the direct introduction of new functional groups onto the aromatic rings of this compound, providing rapid access to a diverse range of derivatives.

Novel Ring-Forming Reactions: The presence of the aminophenyl group offers opportunities for intramolecular cyclization reactions to form heterocyclic structures, which are prevalent in medicinal chemistry.

Unprecedented Bond Cleavages and Rearrangements: Pushing the boundaries of known chemical reactivity could lead to the discovery of entirely new transformations of the benzamide core, opening up new avenues for molecular design. rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Mechanistic Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry. nih.gov For a molecule like this compound, these computational tools can accelerate discovery and deepen our understanding in several ways:

Predictive Synthesis: Machine learning models can be trained on vast datasets of chemical reactions to predict the optimal conditions for the synthesis of this compound, saving time and resources in the laboratory. chemrxiv.orgrsc.org

De Novo Design: AI algorithms can design novel benzamide derivatives with desired properties, such as enhanced biological activity or improved material characteristics. oxfordglobal.com

Mechanistic Insights: Computational modeling can elucidate the intricate mechanisms of reactions involving this compound, providing a deeper understanding of its chemical behavior. cam.ac.uk

The synergy between automated synthesis platforms and AI is expected to create a closed-loop system for accelerated molecular discovery. cam.ac.uk

Expanding the Scope of Biological Target Discovery and Molecular Probe Development

Benzamide derivatives are found in a wide range of biologically active compounds. wikipedia.org A crucial area of future research will be to identify the biological targets of this compound and to develop it as a molecular probe.

Target Identification: High-throughput screening and chemoproteomics techniques can be employed to identify the specific proteins or enzymes with which this compound interacts in biological systems.

Molecular Probe Design: Once a biological target is identified, this compound can be modified to create a molecular probe. These probes are invaluable tools for studying biological processes and can aid in the development of new diagnostic and therapeutic agents.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can develop a detailed understanding of the key molecular features required for its biological function. A related compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), has been identified as a histone deacetylase (HDAC) inhibitor with anti-cancer properties, highlighting the potential of this class of molecules. nih.gov

Applications in Advanced Materials Science and Supramolecular Assemblies

The self-assembly properties of molecules containing amide groups make them attractive building blocks for advanced materials. nih.gov The structure of this compound, with its potential for hydrogen bonding and π-π stacking, suggests its utility in materials science.